N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide
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Overview
Description
N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide is a complex organic compound. It is characterized by multiple hydroxyl groups and a hexan-2-yl acetamide backbone. This compound is part of the flavonoid family, known for their diverse biological activities and presence in various plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide typically involves multi-step organic synthesisThe final steps involve the attachment of the oxan-2-yl groups via glycosylation reactions under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial fermentation to produce the desired flavonoid structure. This method is often preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and potential to modulate enzyme activity.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also interacts with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide is unique due to its specific structural arrangement, which enhances its solubility and bioavailability compared to other flavonoids. This makes it a promising candidate for pharmaceutical and nutraceutical applications .
Properties
IUPAC Name |
N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-7(2-22)17(36-19-15(32)13(30)11(28)9(4-24)34-19)18(8(27)3-23)37-20-16(33)14(31)12(29)10(5-25)35-20/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTZVLOIOXVFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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